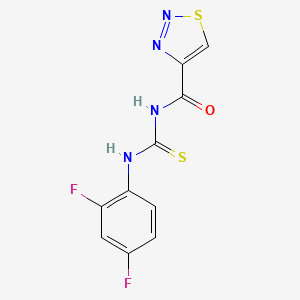

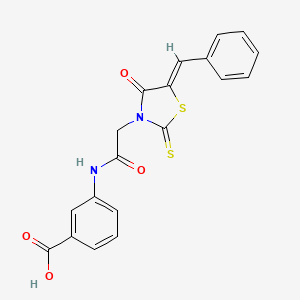

![molecular formula C14H16ClN5OS B2712357 (2-Chloropyridin-4-yl)-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone CAS No. 1436244-28-8](/img/structure/B2712357.png)

(2-Chloropyridin-4-yl)-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a chloropyridinyl group, an ethylthiadiazolyl group, and a piperazinyl group. These groups are common in many biologically active compounds .

Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the piperazine ring and the pyridine ring. The chloro group on the pyridine ring could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the chloro group could potentially make the compound more reactive .Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that pyridine derivatives, including compounds with chloropyridine moieties, have been synthesized and evaluated for their in vitro antimicrobial activity. These compounds exhibit variable and modest activity against investigated strains of bacteria and fungi, indicating their potential as antimicrobial agents. For example, a study by Patel, Agravat, and Shaikh (2011) synthesized amide derivatives including pyridinyl piperazinyl methanones, establishing their structures and evaluating their antimicrobial activities (Patel, Agravat, & Shaikh, 2011).

Antagonistic Properties

Compounds featuring a chloropyridine and piperazine structure have been explored for their potential as antagonists to various receptors. For instance, Romero et al. (2012) reported the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), identifying compounds with subnanomolar potencies. This research underscores the utility of chloropyridine-piperazine compounds in developing receptor antagonists (Romero et al., 2012).

Anticancer Agents

Thiadiazole-based compounds, which share structural similarities with the compound , have been investigated for their anticancer properties. A notable study by El-Masry et al. (2022) synthesized a series of thiadiazole-based compounds, demonstrating their selective cytotoxicity towards cancer cells over normal cells and indicating their potential as anticancer agents. These compounds were shown to induce cell cycle arrest and apoptotic cell death in cancer cells, highlighting their significance in cancer research (El-Masry et al., 2022).

Antimicrobial and Anticancer Activity

Further studies have synthesized novel compounds with pyrazole and thiadiazolyl moieties, evaluating their antimicrobial and anticancer activities. Compounds have been characterized and shown to possess significant activities, underscoring the potential of these chemotypes in developing therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mécanisme D'action

Target of Action

(2-Chloropyridin-4-yl)-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone primarily targets the enzyme lysyl oxidase-like 2 (LOXL2). LOXL2 is involved in the cross-linking of collagen and elastin in the extracellular matrix, playing a crucial role in tissue remodeling and fibrosis . By inhibiting LOXL2, this compound aims to reduce pathological fibrosis and related conditions.

Mode of Action

This compound interacts with LOXL2 by binding to its active site, thereby inhibiting its enzymatic activity. This inhibition prevents the cross-linking of collagen and elastin, leading to a decrease in the stiffness and rigidity of the extracellular matrix . As a result, the compound can potentially mitigate fibrosis and improve tissue elasticity.

Biochemical Pathways

The inhibition of LOXL2 by this compound affects several biochemical pathways involved in tissue remodeling and fibrosis. By preventing the cross-linking of collagen and elastin, the compound disrupts the formation of a dense extracellular matrix, which is characteristic of fibrotic tissues. This disruption can lead to the reorganization of the extracellular matrix and a reduction in fibrotic tissue formation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed into the bloodstream and distributed to various tissues, including those affected by fibrosis. It undergoes metabolic processing in the liver, where it is broken down into inactive metabolites. These metabolites are then excreted primarily through the kidneys . The bioavailability of the compound is influenced by its absorption rate and metabolic stability.

Result of Action

The molecular and cellular effects of this compound include the reduction of collagen and elastin cross-linking, leading to decreased tissue stiffness and fibrosis. At the cellular level, this results in improved cell mobility and function, as well as a reduction in the pathological remodeling of tissues . These effects can contribute to the alleviation of symptoms associated with fibrotic diseases.

Action Environment

The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other biochemical substances. For instance, the stability and efficacy of the compound may be affected by the pH of the tissue environment, as extreme pH levels can alter its chemical structure and binding affinity. Additionally, temperature fluctuations can impact the compound’s stability and activity. The presence of other biochemical substances, such as competing inhibitors or substrates, can also modulate the compound’s effectiveness in inhibiting LOXL2 .

: (2-Chloropyridin-4-yl)methanamine hydrochloride - MedChemExpress.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2-chloropyridin-4-yl)-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5OS/c1-2-12-17-14(22-18-12)20-7-5-19(6-8-20)13(21)10-3-4-16-11(15)9-10/h3-4,9H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMSZOQXICGLRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NSC(=N1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

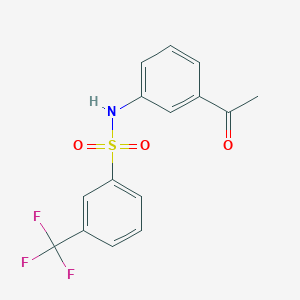

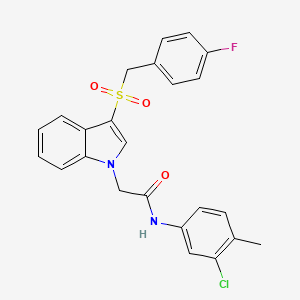

![N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide](/img/structure/B2712277.png)

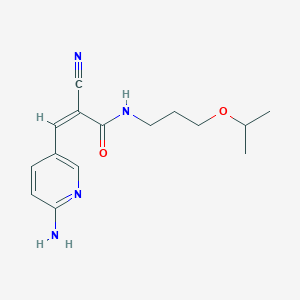

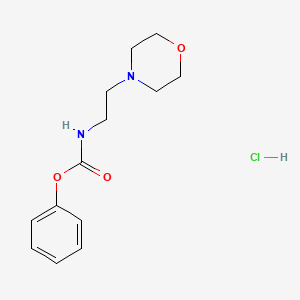

![2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2712278.png)

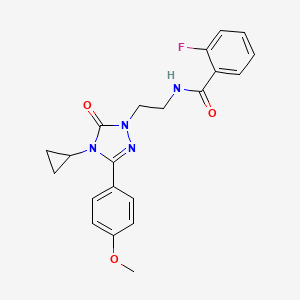

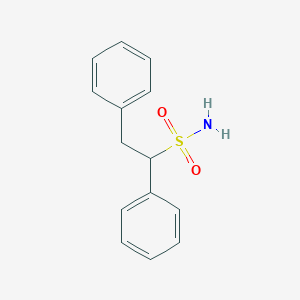

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one](/img/structure/B2712281.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[4-(1H-pyrrol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2712285.png)

![(E)-N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2712293.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide](/img/structure/B2712295.png)